molecular formula C14H15Cl3N6O4 B2851532 2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-{2,2,2-TRICHLORO-1-[(PYRIDIN-2-YL)AMINO]ETHYL}CARBAMATE CAS No. 256954-33-3

2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-{2,2,2-TRICHLORO-1-[(PYRIDIN-2-YL)AMINO]ETHYL}CARBAMATE

Cat. No.: B2851532
CAS No.: 256954-33-3
M. Wt: 437.66
InChI Key: RNAQFUZWUHGIFW-UHFFFAOYSA-N
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Description

The compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-{2,2,2-trichloro-1-[(pyridin-2-yl)amino]ethyl}carbamate is a structurally complex molecule featuring a nitroimidazole core linked via an ethyl group to a carbamate functionality. The carbamate moiety is further substituted with a trichloroethyl group and a pyridin-2-ylamino substituent. Nitroimidazoles are well-documented for their antimicrobial and antiparasitic activities, with derivatives like metronidazole serving as clinical mainstays . The synthesis of such compounds often involves tetrakis(dimethylamino)ethylene (TDAE)-mediated reactions, as demonstrated in the preparation of related nitroimidazole derivatives through nucleophilic substitution or carbonyl addition pathways .

Properties

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl3N6O4/c1-9-19-8-11(23(25)26)22(9)6-7-27-13(24)21-12(14(15,16)17)20-10-4-2-3-5-18-10/h2-5,8,12H,6-7H2,1H3,(H,18,20)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAQFUZWUHGIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCOC(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl3N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-{2,2,2-TRICHLORO-1-[(PYRIDIN-2-YL)AMINO]ETHYL}CARBAMATE typically involves multiple steps. One common route includes the following steps:

    Formation of the Imidazole Derivative: The initial step involves the nitration of 2-methylimidazole to form 2-methyl-5-nitroimidazole.

    Alkylation: The nitroimidazole derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Carbamate Formation: The final step involves the reaction of the alkylated nitroimidazole with 2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl isocyanate to form the desired carbamate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the imidazole ring can undergo further oxidation to form various oxidative derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

    Oxidation: Oxidative derivatives of the nitroimidazole ring.

    Reduction: Amino derivatives of the imidazole ring.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-{2,2,2-TRICHLORO-1-[(PYRIDIN-2-YL)AMINO]ETHYL}CARBAMATE has several applications in scientific research:

    Medicinal Chemistry: This compound can be explored for its potential antimicrobial and antiparasitic properties due to the presence of the nitroimidazole moiety.

    Biological Studies: It can be used as a probe to study enzyme interactions and metabolic pathways involving imidazole derivatives.

    Industrial Applications: The compound may find use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-{2,2,2-TRICHLORO-1-[(PYRIDIN-2-YL)AMINO]ETHYL}CARBAMATE involves its interaction with biological targets such as enzymes and receptors. The nitroimidazole moiety can undergo reduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to antimicrobial effects. The carbamate group may also contribute to the compound’s activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Nitroimidazole Core Carbamate Group Key Substituents Likely Applications
Target Compound Yes Yes Trichloroethyl, pyridinylamino Antimicrobial (inferred)
Derivatives Yes No Aryl, hydroxyl, ester Antimicrobial
Compound No Yes Trifluoromethyl, piperazinylpyridine Kinase modulation
Compound No (Nitrobenzofuran) No Thiazole, carbohydrazide Antifungal/antibacterial

Research Findings and Implications

  • Target Specificity: The pyridinylamino group could enable interactions with heme-containing enzymes (common in anaerobic microbes), distinguishing it from ’s piperazinylpyridine motif, which is more suited for receptor binding .
  • Solubility Trade-offs : While ’s trifluoromethyl group improves aqueous solubility, the target compound’s trichloroethyl chain may favor tissue penetration in lipid-rich environments .

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of this compound?

Methodological Answer:
Synthesis optimization should focus on controlling nitroimidazole reactivity and trichloroethyl carbamate coupling. Key steps include:

  • Nitroimidazole Activation : Use sulfonyl or sulfonyl chloride intermediates to enhance reactivity, as demonstrated in sulfonyl-tethered benzoate derivatives .
  • Coupling Conditions : Employ carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous DMF or DCM to minimize hydrolysis of the trichloroethyl group.
  • Purification : Utilize gradient column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity, as validated by elemental analysis .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC experiments to resolve overlapping signals from the pyridinyl and trichloroethyl groups. Chemical shifts for nitroimidazole protons typically appear at δ 8.1–8.3 ppm .
  • FT-IR : Confirm carbamate formation via C=O stretching (~1700 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
  • Elemental Analysis : Validate stoichiometry with ≤0.4% deviation from calculated C/H/N values .

Basic: How can crystallographic data be collected and refined for structural validation?

Methodological Answer:

  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer. Ensure crystal stability at 100 K under a nitrogen stream .
  • Refinement : Apply SHELXL-2018 for anisotropic displacement parameters. Address thermal motion artifacts in the trichloroethyl group using restraints .
  • Validation : Check for PLATON alerts (e.g., solvent-accessible voids) and verify hydrogen bonding via Mercury 4.3 .

Advanced: How to resolve contradictions in crystallographic data, such as disordered regions or twinning?

Methodological Answer:

  • Disorder Handling : Partition disordered trichloroethyl or pyridinyl groups into multiple sites (e.g., using PART instructions in SHELXL) and refine occupancy factors .
  • Twinning : Test for twinning via Rint > 0.05 or Hooft y parameters. Apply TWIN/BASF commands in SHELXL for detwinning .
  • Cross-Validation : Compare with DFT-optimized geometries (e.g., Gaussian 16 at B3LYP/6-31G* level) to identify improbable bond lengths .

Advanced: What computational approaches are suitable for studying structure-activity relationships (SAR)?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., nitroreductases). Parameterize the nitro group’s partial charges using RESP charges from Gaussian .
  • QSAR Modeling : Derive descriptors (e.g., LogP, polar surface area) via Schrödinger’s QikProp. Validate models with leave-one-out cross-validation (R² > 0.7) .

Advanced: How to evaluate potential antiparasitic activity against metronidazole-resistant strains?

Methodological Answer:

  • In Vitro Assays : Culture Giardia lamblia trophozoites under anaerobic conditions. Test IC50 values via Alamar Blue assays, comparing with metronidazole controls .
  • Resistance Profiling : Assess cross-resistance using strains with overexpressed nitroreductase genes (e.g., GlNR1). Measure NADPH oxidation rates to quantify nitroimidazole activation .

Advanced: What strategies mitigate hygroscopicity or hydrolysis of the carbamate group?

Methodological Answer:

  • Stabilization : Co-crystallize with cyclodextrins (e.g., β-CD) to shield the carbamate moiety. Confirm stability via TGA/DSC (decomposition onset >150°C) .
  • Formulation : Prepare lyophilized powders with mannitol (1:1 w/w) to reduce water absorption. Monitor hydrolytic degradation by HPLC-UV at 254 nm .

Advanced: How to validate synthetic intermediates using high-throughput crystallography?

Methodological Answer:

  • Automated Screening : Use a Gryphon LCP crystallizer with 96-well plates. Screen solvents (e.g., MeCN, EtOAc) and additives (e.g., silver nitrate for halogen bonding) .
  • Data Pipelines : Process datasets via XDS and DIALS. Refine structures with SHELXT for rapid phase solution (<1 hour per structure) .

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